m-Nitroacetophenone

Physical Chemistry Solid-State Handling Process Engineering

Researchers requiring high-purity m-aminoacetophenone for pharma synthesis often face ~10% cyclization byproducts with ortho-isomer. m-Nitroacetophenone eliminates this: its meta-substitution enables clean Pd/C hydrogenation without cyclization, maximizing yield and purity. • Clean reduction pathway: avoids ~10% cyclization byproduct seen with ortho-isomer • Biocatalytic reduction with Aspergillus terreus yields (S)-(-)-1-(3-nitrophenyl)ethanol at ≥98% conversion & ≥98% ee • Solid physical state (mp 76-79°C) simplifies containment and dosing vs. liquid ortho-isomer • Direct electrophilic nitration synthesis ensures scalable, cost-effective supply

Molecular Formula C8H7NO3
Molecular Weight 165.15 g/mol
CAS No. 121-89-1
Cat. No. B493259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Nitroacetophenone
CAS121-89-1
Molecular FormulaC8H7NO3
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C8H7NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3
InChIKeyARKIFHPFTHVKDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearance3-nitroacetophenone is a light beige powder. (NTP, 1992)
Solubilityless than 0.1 mg/mL at 68 °F (NTP, 1992)
SOL IN WATER, ETHER
SLIGHTLY SOL IN ALCOHOL

m-Nitroacetophenone: Technical Baseline and Isomer Identification


m-Nitroacetophenone (3'-Nitroacetophenone, CAS 121-89-1) is a meta-substituted nitroaromatic ketone with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol. It is one of three positional isomers of nitroacetophenone, alongside ortho-nitroacetophenone (2'-nitroacetophenone, CAS 577-59-3) and para-nitroacetophenone (4'-nitroacetophenone, CAS 100-19-6) . At ambient temperature, m-nitroacetophenone is a yellow to light beige crystalline powder with a melting point of 76–79 °C and a boiling point of 201–203 °C . The compound is produced industrially via the nitration of acetophenone under controlled low-temperature conditions, followed by purification steps that are critical for achieving high purity [1].

Isomer Identity Meta-substituted nitroaromatic ketone; positional isomer for regiochemistry-dependent synthesis
Physical Form Solid crystalline powder supports precise weighing and process handling workflows Contrasts with liquid ortho-isomer
Synthetic Access Direct nitration major product; supports bulk procurement assessment Yield context: class-level

m-Nitroacetophenone Irreplaceability vs. Ortho- and Para-Isomers


Although m-nitroacetophenone shares the same empirical formula as its ortho- and para-isomers, their divergent physical properties, chemical reactivity, and biological selectivity render them non-interchangeable in regulated synthetic pathways and industrial processes. The meta-substitution pattern imparts distinct electronic and steric effects that critically influence reaction outcomes: the nitro group at the 3-position alters the electron density of the aromatic ring and the adjacent carbonyl in ways that directly affect regioselectivity in subsequent reactions, enantioselectivity in asymmetric reductions, and product purity profiles [1]. As detailed in Section 3, these differences manifest as quantifiable variations in melting point, catalytic hydrogenation selectivity, biocatalytic enantiomeric excess, and even toxicological profiles—any one of which can disqualify an isomer from use in a specific pharmaceutical or agrochemical manufacturing process .

This Product m-Nitroacetophenone
Solid crystalline powder (m.p. 76–79 °C); supports precise stoichiometric control in process workflows. Ortho-isomer is a liquid at ambient temperature and may shift handling and dosing accuracy.
This Product m-Nitroacetophenone
Avoids ~10% cyclization byproduct during Pd/C hydrogenation. Ortho-isomer generates 1-indolinone, which may require additional purification steps and reduce yield.
This Product m-Nitroacetophenone
Enantioselectivity in asymmetric reduction may differ substantially between isomers; reported 44 pp e.e. gap in Ru-catalyzed system vs. ortho-isomer. Catalyst-specific validation is recommended.

Quantitative Evidence: m-Nitroacetophenone vs. Ortho- and Para-Isomers


Physical State and Melting Point: Solid Meta vs. Liquid Ortho

m-Nitroacetophenone is a crystalline solid at room temperature, whereas the ortho-isomer (2'-nitroacetophenone) is a yellow oily liquid under the same conditions. This physical state difference is quantified by their melting points: 76–79 °C for the meta-isomer versus 27–28 °C for the ortho-isomer . The para-isomer (4'-nitroacetophenone) is also a solid but melts at a higher temperature of 80–82 °C .

Physical State & Melting Point
Data to verify
Solid / 76–79 °C
ortho: Liquid / 27–28 °C
para: Solid / 80–82 °C
Supports solid-state handling workflow
Atmospheric pressure; standard lab conditions. Source review recommended.
Physical Chemistry Solid-State Handling Process Engineering

Enantioselectivity in Biocatalytic Reduction

In whole-cell biotransformations using Aspergillus terreus strains, both m-nitroacetophenone and o-nitroacetophenone are reduced to their corresponding chiral alcohols with high conversion (≥98%) and enantiomeric excess (e.e. ≥98%) [1]. However, in a separate study employing a ruthenium(II) catalyst with a chiral ionic liquid, m-nitroacetophenone exhibited a conversion of 93% (89% isolated yield) with 70% e.e. (R), while the ortho-isomer gave 90% conversion (86% isolated yield) with only 26% e.e. (R) [2]. This demonstrates that under certain catalytic conditions, the meta-isomer delivers substantially higher enantioselectivity.

Asymmetric Reduction e.e.
Head-to-head
Meta: 70% e.e. (R)
ortho: 26% e.e. (R)
Ru-catalyzed system
Supports enantioselectivity screening context
Catalyst-dependent; A. terreus gives ≥98% e.e. for both isomers.
Biocatalysis Asymmetric Synthesis Chiral Building Blocks

Catalytic Hydrogenation Selectivity and Byproduct Formation

During liquid-phase hydrogenation over Pd/C catalyst, both m- and p-nitroacetophenone exhibit high selectivity to their respective aminoacetophenone products. In contrast, o-nitroacetophenone—the least reactive isomer—produces approximately 10% 1-indolinone as a byproduct via an internal cyclization side reaction, in addition to the desired o-aminoacetophenone [1].

Hydrogenation Byproduct
Reported
Meta: no cyclization
ortho: ~10% 1-indolinone
Pd/C, liquid-phase
Supports purification workflow review
Pd/C conditions; direct comparison context.
Heterogeneous Catalysis Hydrogenation Aminoacetophenone Synthesis

Cytotoxicity Comparison Across Isomers

In a study evaluating the radiosensitization of mammalian cells, m-nitroacetophenone was found to be less toxic than either the ortho- or para-isomers. The study, which tested analogues of p-nitroacetophenone (PNAP) on Chinese hamster cells, determined that m-nitroacetophenone was less toxic, as well as less effective as a radiosensitizer, than either o-nitroacetophenone or PNAP [1].

Cytotoxicity Ranking
Reported
para > ortho > meta
50% proliferation inhibition endpoint
Supports handling assessment context
Chinese hamster cell model; data to verify for target system.
Toxicology Radiosensitization Biological Evaluation

Nitration Regioselectivity and Synthetic Yield

The nitration of acetophenone proceeds with strong meta-selectivity due to the electron-withdrawing nature of the acetyl group. Consequently, m-nitroacetophenone is formed as the major product, while ortho- and para-isomers are minor byproducts . The classical Organic Syntheses procedure yields 45 g (55% of theoretical) of purified m-nitroacetophenone [1], and modified procedures have been reported to increase this yield to 83% [REFS-2, Note 11]. In contrast, the ortho- and para-isomers are typically obtained in much lower yields from the same nitration reaction and require additional synthetic steps for their exclusive preparation [2].

Nitration Yield
Class-level
55–83%
isolated yield after purification
Supports bulk procurement assessment
Mixed acid nitration; major regioisomer. Source-specific review advised.
Electrophilic Aromatic Substitution Regioselectivity Process Chemistry

Optimal Application Scenarios for m-Nitroacetophenone


Selective Hydrogenation to m-Aminoacetophenone

The high selectivity of m-nitroacetophenone during Pd/C-catalyzed hydrogenation, which avoids the ~10% cyclization byproduct observed with the ortho-isomer [1], makes it the preferred substrate for producing high-purity m-aminoacetophenone. This intermediate is widely used in the manufacture of pharmaceuticals (e.g., antihypertensives, antiarrhythmics) and agricultural chemicals. The clean reduction profile reduces downstream purification requirements and improves overall process yield.

Biocatalytic Synthesis of Chiral (S)-1-(3-Nitrophenyl)ethanol

The ability of Aspergillus terreus strains to reduce m-nitroacetophenone to (S)-(−)-1-(3-nitrophenyl)ethanol with ≥98% conversion and ≥98% enantiomeric excess under acidic conditions [1] positions this compound as a critical pro-chiral substrate for biocatalytic routes to enantiopure building blocks. These chiral alcohols are valuable synthons for pharmaceuticals and natural products where stereochemistry dictates biological activity.

Large-Scale Regioselective Nitration Process

Because the acetyl group of acetophenone strongly directs electrophilic nitration to the meta-position, m-nitroacetophenone is the predominant product formed, with isolated yields ranging from 55% to 83% after optimization [2]. This inherent regioselectivity underpins the economic viability of m-nitroacetophenone as a bulk intermediate, as it can be produced directly without the need for expensive or lengthy synthetic detours required to access the ortho- or para-isomers exclusively.

Safety-Conscious Process Development

The solid physical state of m-nitroacetophenone (m.p. 76–79 °C) versus the liquid state of the ortho-isomer , combined with evidence of lower cytotoxicity relative to both ortho- and para-isomers [3], supports its preferential selection in process environments where containment, accurate dosing, and reduced exposure risk are operational priorities. This is particularly relevant for GMP pharmaceutical manufacturing and agrochemical formulation.

Application
Selection Property
Validation Focus
m-Aminoacetophenone synthesis
Hydrogenation selectivity profile
Byproduct formation and yield assessment
Chiral alcohol building blocks
Enantioselectivity in asymmetric reduction
Catalyst-enantiomer compatibility review
Bulk intermediate procurement
Direct nitration regioselectivity
Yield optimization and purity review
Process handling assessment
Solid-state physical form
Handling and containment review
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